Decarboxy Enrofloxacin
Description
Overview of Fluoroquinolone Antibiotics in Veterinary Medicine
Fluoroquinolones represent a critically important class of synthetic antimicrobial agents in veterinary medicine. msdvetmanual.com Their development marked a significant advancement in the ability to treat a wide array of bacterial infections in animals.
The journey of fluoroquinolones began with the discovery of nalidixic acid in the 1960s, a derivative of the antimalarial drug chloroquine. amazonaws.comnih.gov This first-generation quinolone had a limited spectrum of activity. amazonaws.com The major breakthrough came with the addition of a fluorine atom to the quinolone structure, leading to the creation of the fluoroquinolone subclass. scirp.org Enrofloxacin (B1671348), a second-generation fluoroquinolone, was patented in 1984 and introduced for veterinary use in 1989. amazonaws.comscirp.orgwikipedia.org It was one of the first fluoroquinolones specifically developed for animals. researchgate.net
Enrofloxacin is recognized for its broad-spectrum activity, effectively targeting a wide range of Gram-negative and Gram-positive bacteria. scirp.orgnih.govresearchgate.net This makes it a valuable tool for treating various infections in companion animals like dogs and cats, as well as in livestock such as cattle and poultry. scirp.orgwebmd.com Its efficacy extends to respiratory, digestive, urinary, and skin infections. scirp.orgnih.gov The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death. amazonaws.comresearchgate.net
Historical Context and Development of Enrofloxacin
Decarboxylation as a Key Metabolic and Degradation Pathway for Fluoroquinolones
The breakdown of fluoroquinolones in biological systems and the environment occurs through several pathways, with decarboxylation being a significant one. mdpi.comscielo.br This process involves the removal of a carboxyl group from the fluoroquinolone molecule. mdpi.com Studies on the degradation of enrofloxacin by various means, including by certain fungi and through advanced oxidation processes, have identified decarboxylation as a primary transformation route. scielo.brresearchgate.netnih.govnih.gov The resulting decarboxylated metabolites, such as Decarboxy enrofloxacin, often exhibit different properties and biological activities compared to the parent compound. Research has shown that the carboxylic acid group at the 3-position of the fluoroquinolone structure is essential for its antibacterial activity, and its removal in compounds like this compound leads to a loss of this activity. lookchem.com
Significance of this compound as a Research Compound
This compound, also known as Enrofloxacin EP Impurity F, is a key research compound due to its role in understanding the complete lifecycle of enrofloxacin. lookchem.com
The presence of enrofloxacin and its metabolites in the environment is a growing concern. scirp.org this compound is a crucial analyte in studies investigating the environmental persistence and transformation of enrofloxacin. researchgate.net Its detection helps in assessing the extent of enrofloxacin degradation in various environmental matrices like soil and water. scielo.brscielo.br For instance, studies have shown that while enrofloxacin adsorbs strongly to soil, its decarboxylated form has a much lower adsorption rate, which can influence its mobility and potential for water contamination. researchgate.netresearchgate.net
Studying this compound is fundamental to mapping the metabolic and degradation pathways of enrofloxacin. researchgate.netnih.govnih.gov Identifying and quantifying this metabolite helps researchers understand how enrofloxacin is processed in animals and broken down in the environment. merckvetmanual.comnih.gov This knowledge is vital for predicting the potential for residue accumulation and for developing strategies to mitigate environmental contamination. scielo.br The formation of this compound is often part of a complex series of reactions that can also include hydroxylation, defluorination, and cleavage of the piperazine (B1678402) ring. scielo.brresearchgate.netacs.org
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWALDGPXSPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157205 | |
| Record name | Decarboxy enrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131775-99-0 | |
| Record name | Decarboxy enrofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxy enrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXY ENROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analytical Methodologies for Decarboxy Enrofloxacin
Advanced Chromatographic Techniques for Detection and Quantification
Chromatographic methods are central to the analysis of decarboxy enrofloxacin (B1671348), providing the necessary separation from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC has proven to be a robust and versatile tool for the analysis of enrofloxacin and its impurities, including decarboxy enrofloxacin. Various HPLC methods have been developed, differing in their specific conditions to optimize the separation and detection of these compounds.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely employed method for the determination of enrofloxacin and its degradation products. researchgate.net In stability-indicating assays, HPLC-UV is crucial for separating and quantifying impurities like this compound from the active pharmaceutical ingredient. nih.govnih.gov
A specific stability-indicating reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of enrofloxacin and its degradation products, including the decarboxylated impurity. nih.govnih.gov The separation was achieved on a Kromasil C-18 column using a gradient elution with a mobile phase consisting of a buffer and methanol. nih.gov Detection was carried out at different wavelengths, with 254 nm being used for the decarboxylated impurity, to ensure optimal sensitivity. nih.govnih.gov The method was validated according to ICH guidelines and proved to be specific, linear, accurate, and precise for its intended purpose. nih.govnih.gov
The selection of the detection wavelength is a critical parameter in HPLC-UV analysis. For enrofloxacin and its related substances, wavelengths are typically chosen based on their UV absorbance maxima. rjpbcs.com While enrofloxacin shows significant absorbance at 270 nm and 280 nm, the decarboxylated impurity is specifically monitored at 254 nm to enhance its detection and quantification. nih.govrjpbcs.comajptr.com
The development of these methods often involves rigorous testing under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments, to ensure that all potential degradation products, including this compound, are effectively separated and quantified. nih.govnih.gov
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Details | Source |
|---|---|---|
| Column | Kromasil C-18 (250 × 4.6 mm, 5 μm) | nih.govnih.gov |
| Mobile Phase | Gradient program with 0.1% (v/v) TEA in 10 mM KH2PO4 (pH 2.5) buffer and methanol | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.govnih.gov |
| Column Temperature | 35°C | nih.govnih.gov |
| Detection Wavelength | 254 nm | nih.govnih.gov |
The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and structural elucidation of drug metabolites. In the context of enrofloxacin, HPLC-MS has been instrumental in identifying various transformation products, including those resulting from decarboxylation.
Studies investigating the degradation of enrofloxacin by fungi, such as the brown rot fungus Gloeophyllum striatum, have utilized HPLC-MS to analyze the metabolites formed. nih.govasm.org These analyses revealed that one of the degradation pathways involves oxidative decarboxylation of the enrofloxacin molecule. nih.gov The identification of these metabolites is achieved by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns provided by the mass spectrometer. nih.govasm.org
In a typical HPLC-MS setup, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized before being separated and detected based on their m/z. asm.org This allows for the determination of the molecular weight of the metabolites and provides structural information through fragmentation analysis (MS/MS). nih.gov
HPLC-UV Detection for this compound
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Profiling
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for comprehensive metabolite profiling.
A study on the screening and analysis of enrofloxacin and its metabolites in aquatic products utilized UPLC coupled with Q-Orbitrap high-resolution mass spectrometry (HRMS). researchgate.netnju.edu.cn This advanced analytical platform, combined with software for data analysis, enabled the detection and identification of enrofloxacin metabolites in real fish samples. researchgate.netnju.edu.cn The high resolution and mass accuracy of the Orbitrap mass analyzer are critical for distinguishing between compounds with very similar masses and for determining their elemental composition.
This UPLC-HRMS method successfully identified not only the major metabolite, ciprofloxacin (B1669076), but also other transformation products. researchgate.net The use of such non-targeted screening approaches is essential for discovering novel or unexpected metabolites that might not be monitored by traditional targeted methods. researchgate.net
Spectroscopic and Other Advanced Detection Methods
Beyond chromatography, specific spectroscopic techniques, particularly those integrated with mass spectrometry, are indispensable for the definitive structural confirmation of compounds like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, such as drug metabolites. libretexts.org It generates ions with minimal fragmentation, which is crucial for determining the molecular weight of the intact molecule. libretexts.org
In the study of enrofloxacin degradation by the fungus Gloeophyllum striatum, HPLC combined with ESI-MS was used to analyze the stable intermediates. nih.gov The ESI-MS analysis provided the molecular weights of the various metabolites, which was a key piece of information in proposing their structures. nih.gov For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In MS/MS, the ion of interest is selected and fragmented, and the resulting fragment ions provide detailed structural information. ua.pt
For instance, in the analysis of enrofloxacin metabolites, the protonated molecule [M+H]⁺ is often observed in the positive ion mode of ESI-MS. nih.gov The fragmentation of this ion in an MS/MS experiment can reveal the loss of specific functional groups, helping to piece together the structure of the metabolite. nih.gov This detailed structural information is vital for confirming the identity of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including the transformation products of pharmaceuticals like enrofloxacin. nih.gov In the context of this compound, which is a metabolite formed via the degradation of the parent enrofloxacin molecule, NMR provides unambiguous evidence of its structure. nih.gov The process of decarboxylation involves the removal of the carboxylic acid group from the quinolone core, a structural change that results in a distinct alteration of the molecule's NMR spectrum. nih.govscielo.brresearchgate.net
Research on the degradation of enrofloxacin has utilized one-dimensional (1D) and two-dimensional (2D) NMR experiments to identify various metabolites. nih.gov For instance, in studies investigating the degradation of enrofloxacin by fungi, high-performance liquid chromatography was combined with mass spectrometry for initial analysis, but ¹H NMR spectroscopy was crucial for confirming the proposed molecular structures of the stable intermediates. nih.gov The disappearance of the proton signal associated with the carboxylic acid group and the shifts in the signals of adjacent protons on the aromatic ring in the ¹H NMR spectrum would serve as primary evidence for the formation of this compound. Further confirmation can be obtained using Carbon-13 (¹³C) NMR, which would show the absence of the carboxyl carbon signal. nih.gov These spectroscopic techniques are foundational in confirming the identity of metabolites resulting from various degradation pathways, including oxidative decarboxylation. nih.gov
UV-Vis Spectroscopy for Degradation Monitoring
UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for monitoring the kinetics of chemical reactions, including the degradation of fluoroquinolones like enrofloxacin. The method relies on measuring the change in absorbance of a solution over time at a specific wavelength corresponding to the maximum absorbance (λmax) of the parent compound. As enrofloxacin degrades into products such as this compound, its concentration decreases, leading to a corresponding decrease in the absorbance at its λmax, which is approximately 277 nm. hnu.edu.cn
| Process | Monitored Wavelength (λmax) for Enrofloxacin | Matrix | Key Findings | Reference |
|---|---|---|---|---|
| Photocatalysis (Ag2O/CeO2) | 277 nm | Aqueous Solution | Used to measure the decreasing concentration of enrofloxacin over time to evaluate photocatalytic activity. | hnu.edu.cn |
| Photolysis / Photo-Fenton | Not specified, but used HPLC with UV/vis detector | Ultrapure Water (pH 2.8, 5.0, 7.0) | Monitored the removal of enrofloxacin under various advanced oxidation processes. | acs.org |
| UV/Persulfate Process | Not specified, but used HPLC-MS/MS | Aqueous Solution | Tracked degradation kinetics, with decarboxylation identified as a key pathway. | researchgate.net |
Capillary Electrophoresis (CE) for Compound Separation
Capillary Electrophoresis (CE) is a powerful and efficient analytical separation technique characterized by high resolution, short analysis times, and minimal sample consumption. gnoscience.comhoriba.com It separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. gnoscience.com The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their mass-to-charge ratio. gnoscience.com This makes CE particularly suitable for the analysis of complex mixtures, such as those resulting from the degradation of pharmaceuticals in environmental or biological samples. iwaponline.com
In the context of this compound, CE can be used to separate the parent drug, enrofloxacin, from its various metabolites, including the decarboxylated form. iwaponline.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. bccampus.ca The efficiency of CE separations, often achieving theoretical plate numbers far exceeding those of HPLC, allows for the clear resolution of structurally similar compounds. bccampus.ca For instance, the loss of the negatively charged carboxyl group in the transformation from enrofloxacin to this compound would significantly alter the compound's electrophoretic mobility, enabling a clean separation from the parent molecule and other charged intermediates. iwaponline.combccampus.ca
| CE Mode | Separation Principle | Application in Fluoroquinolone Analysis | Reference |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility (mass/charge ratio) in a constant buffer. | Effective for separating ions and charged molecules, such as enrofloxacin and its charged metabolites. | bccampus.ca |
| Capillary Gel Electrophoresis (CGE) | Separation in a gel-filled capillary, which adds a sieving effect based on molecular size. | Used for separating biomolecules and can be applied to complex mixtures containing drug residues. | horiba.combccampus.ca |
| Micellar Electrokinetic Chromatography (MEKC) | Uses a surfactant above its critical micelle concentration to create a pseudo-stationary phase, allowing for the separation of neutral molecules alongside charged ones. | Can separate neutral degradation products from charged parent drugs and other metabolites. | bccampus.ca |
Sample Preparation and Matrix Considerations in Biological and Environmental Research
Microextraction Techniques (e.g., DLLME)
Analyzing trace levels of pharmaceutical degradation products like this compound in complex samples requires effective preconcentration and cleanup steps. Microextraction techniques have gained prominence as they are simple, rapid, and require minimal solvent, aligning with the principles of green chemistry. nih.gov Dispersive Liquid-Liquid Microextraction (DLLME) is one such powerful preconcentration method. nih.govfrontiersin.org
The DLLME procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. frontiersin.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. frontiersin.org Following extraction, the phases are separated by centrifugation, and the enriched analyte in the extraction solvent is collected for analysis. DLLME has been successfully applied for the extraction of enrofloxacin and its primary metabolite, ciprofloxacin, from complex biological matrices such as chicken tissues, demonstrating its utility for related degradation products. nih.gov
Solid Phase Extraction (SPE) for Matrix Clean-up
Solid Phase Extraction (SPE) is a widely used and robust sample preparation technique for the cleanup and concentration of analytes from complex matrices. researchgate.net The method involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest while matrix interferences pass through, or vice-versa in a "pass-through" protocol. lcms.cz The retained analytes are then eluted with a small volume of an appropriate solvent. researchgate.net
For the analysis of enrofloxacin and its byproducts like this compound in biological and environmental samples, SPE is a critical step to remove endogenous interferences that can suppress the analytical signal or damage instrumentation. researchgate.net Various sorbents are available, with polymeric reversed-phase cartridges like Oasis HLB being common for extracting fluoroquinolones from diverse matrices such as animal tissues and milk. researchgate.net Recently, novel materials like molecularly imprinted polymers on covalent organic frameworks have been developed as SPE adsorbents to provide exceptional selectivity and high adsorption capacity for fluoroquinolones. nih.gov The choice of sorbent, as well as the loading, washing, and elution conditions, must be carefully optimized to ensure high recovery of the target analytes. researchgate.net
| SPE Sorbent | Matrix | Target Analytes | Purpose | Reference |
|---|---|---|---|---|
| Oasis HLB | Chicken Tissue | Five fluoroquinolones | Purification of sample from endogenous interferences. | researchgate.net |
| LiChrolut RP-18 | Cow's Milk | Ten quinolones | Sample cleanup after deproteinization. | researchgate.net |
| Molecularly Imprinted Covalent Organic Framework (MI-COF) | Food Samples (unspecified) | Enrofloxacin, Norfloxacin, Ciprofloxacin | Highly selective extraction with exceptional adsorption capacity. | nih.gov |
| Oasis PRiME HLB | Black Tea, Cocoa Beans | Multi-residue pesticides | "Pass-through" cleanup to remove matrix co-extractives like fats and pigments. | lcms.cz |
Challenges in Diverse Biological and Environmental Matrices
The analysis of this compound is complicated by the nature of the matrices in which it is found. nih.gov Biological samples (e.g., tissue, milk, urine) and environmental samples (e.g., wastewater, soil, sludge) are inherently complex and can contain numerous interfering compounds. nih.govacs.org One of the primary challenges is the potential for strong adsorption of fluoroquinolones and their metabolites to the solid phase of the matrix, particularly in soil and wastewater sludge. scielo.brresearchgate.net This strong binding can lead to low extraction efficiencies and an underestimation of the true concentration. researchgate.net
Furthermore, matrix effects in instrumental analysis, especially when using mass spectrometry, are a significant concern. Co-extracted matrix components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. lcms.cz The very low concentrations at which these compounds are often present require highly sensitive analytical methods and efficient preconcentration steps to achieve the necessary limits of detection. nih.gov The presence of a wide variety of pharmaceuticals and their transformation products in the same sample adds another layer of complexity, demanding highly selective and high-resolution analytical techniques to avoid misidentification and ensure accurate results. nih.govacs.org
Biotransformation and Degradation Pathways of Enrofloxacin Yielding Decarboxy Enrofloxacin
Microbial Degradation Mechanisms
A variety of microorganisms, including fungi, algae, and bacteria, have been shown to degrade enrofloxacin (B1671348) through different metabolic routes. These processes often involve a series of reactions that modify the parent compound, leading to the formation of several intermediate products. One of the key transformation products is decarboxy enrofloxacin, which is formed through the removal of the carboxyl group from the quinolone core.
Fungal Biotransformation of Enrofloxacin and Metabolite Formation
Fungi, particularly certain species of wood-decaying and soil fungi, are effective in biotransforming enrofloxacin. mdpi.comasm.org They employ a range of enzymatic reactions to break down this complex molecule, leading to a variety of metabolites. mdpi.comasm.org These transformations can include hydroxylation, N-dealkylation, N-oxidation, and, significantly, decarboxylation. mdpi.comasm.orgresearchgate.net
The brown rot fungus Gloeophyllum striatum is a key organism in the study of enrofloxacin degradation. asm.orgnih.gov Research has shown that this fungus can mineralize enrofloxacin, converting it to carbon dioxide. asm.org One of the principal degradation routes initiated by Gloeophyllum striatum is oxidative decarboxylation. researchgate.netasm.orgnih.govscielo.brscielo.br This process is thought to be driven by hydroxyl radicals produced by the fungus. asm.orgscielo.brscielo.br The initial attack by these highly reactive species at the C-3 position of the enrofloxacin molecule leads to the removal of the carboxylic acid group, forming this compound. researchgate.net Studies have identified a pattern of metabolites that suggest several simultaneous degradation pathways, with oxidative decarboxylation being a significant starting point. asm.orgnih.gov
| Metabolite | Transformation Pathway | Reference |
|---|---|---|
| This compound | Oxidative Decarboxylation | researchgate.netasm.org |
| Hydroxylated congeners | Hydroxylation | asm.org |
| Dihydroxylated congeners | Hydroxylation | asm.org |
| Isatin-type compound | Cleavage of the heterocyclic core | asm.org |
| Anthranilic acid derivative | Cleavage of the heterocyclic core | asm.org |
| 1-ethylpiperazine | Elimination of the piperazinyl moiety | asm.org |
| Desethylene-enrofloxacin | Degradation of the piperazinyl moiety | asm.org |
The soil fungus Mucor ramannianus also plays a role in the biotransformation of enrofloxacin. asm.orgnih.govnih.govzenodo.org While its primary identified metabolites are enrofloxacin N-oxide, N-acetylciprofloxacin, and desethylene-enrofloxacin, it is part of a broader group of fungi capable of degrading fluoroquinolones. asm.orgnih.govnih.govresearchgate.net Studies on related fungi and fluoroquinolones suggest that decarboxylation is a possible, though not always primary, metabolic pathway. asm.org The transformation of enrofloxacin by M. ramannianus involves N-oxidation, N-dealkylation, N-acetylation, and the breakdown of the piperazine (B1678402) ring. nih.gov
Role of Gloeophyllum striatum in Oxidative Decarboxylation
Algal Degradation Pathways
Microalgae are another group of microorganisms that contribute to the degradation of enrofloxacin in aquatic environments. cranfield.ac.ukmdpi.com Their ability to remove this antibiotic is attributed to both biodegradation and photolysis. nih.gov
Studies involving the green algae Chlorella vulgaris and Scenedesmus obliquus have demonstrated their capacity to degrade enrofloxacin. nih.govcjae.net The degradation process in these microalgal treatment systems involves several transformation reactions, including dealkylation, defluorination, and decarboxylation. nih.gov Research has identified five intermediate products of enrofloxacin degradation by these algae, with this compound being one of them. nih.govresearchgate.net The removal of enrofloxacin by C. vulgaris and S. obliquus follows first-order kinetics. nih.gov
| Microalgae | Enrofloxacin Removal (%) | Degradation Pathways | Identified Metabolite | Reference |
|---|---|---|---|---|
| Chlorella vulgaris | up to 52% | Dealkylation, Decarboxylation, Defluorination | This compound | nih.gov |
| Scenedesmus obliquus | up to 43.3% | Dealkylation, Decarboxylation, Defluorination | This compound | nih.gov |
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds by non-living factors in the environment. For enrofloxacin, key abiotic pathways leading to decarboxylation include photolysis, advanced oxidation processes (AOPs), and reactions with chemical species like hydroxyl radicals.
Photolysis, the degradation of molecules by light, is a significant pathway for the transformation of enrofloxacin in aquatic environments. nih.govacs.org When exposed to simulated sunlight, enrofloxacin undergoes photolytic degradation, following apparent first-order kinetics. nih.gov This process involves several transformation pathways, one of which is decarboxylation, where the carboxylic acid group on the quinolone core is removed. nih.govacs.org
Studies have shown that the photolysis of enrofloxacin can be a self-sensitized photooxidation process involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov The rate of photolysis can be influenced by environmental factors. For instance, the presence of substances like nitrate (B79036) and humic acid can decrease the photolysis rate by competing for light absorption. nih.gov The pH of the water also plays a role, with neutral conditions generally favoring faster photolysis compared to acidic or basic conditions. nih.govresearchgate.net
During photolysis, enrofloxacin is transformed into various intermediates. nih.gov While complete mineralization to carbon dioxide and water is often slow, the parent compound is rapidly transformed. nih.gov One of the primary photoproducts identified is this compound. nih.govresearchgate.net The formation of this and other intermediates can sometimes lead to an initial increase in the toxicity of the solution before these products are further degraded. nih.govscielo.br
Table 1: Key Findings on Photolysis of Enrofloxacin
| Finding | Description | Reference(s) |
| Primary Pathways | Decarboxylation, defluorination, and piperazinyl N⁴-dealkylation are the main photolytic degradation pathways for enrofloxacin. | nih.govacs.org |
| Kinetics | The photolysis of enrofloxacin in water under simulated sunlight follows apparent first-order kinetics. | nih.gov |
| Influencing Factors | The rate of photolysis is affected by the initial concentration of enrofloxacin, pH, and the presence of nitrate and humic acid. | nih.govresearchgate.net |
| Intermediates | Photolysis leads to the formation of several intermediate products, with incomplete mineralization observed in the short term. | nih.gov |
| Toxicity | The formation of intermediates during photolysis can initially increase the toxicity of the water. | nih.govscielo.br |
Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade organic pollutants. eeer.orgtandfonline.comresearchgate.net These processes are effective in breaking down persistent compounds like enrofloxacin. tandfonline.commdpi.com AOPs encompass a variety of methods, including ozonation, Fenton (Fe²⁺/H₂O₂), photo-Fenton, and photocatalysis. tandfonline.comtandfonline.com
Decarboxylation is a recognized reaction pathway in the degradation of fluoroquinolones, including enrofloxacin, by AOPs. researchgate.netmdpi.com For instance, the reaction of enrofloxacin with hydroxyl radicals, which are abundantly produced during AOPs, can lead to the removal of the carboxyl group from the molecule. nih.govasm.org Studies have shown that during the degradation of enrofloxacin using processes like UV/Fe(II)/H₂O₂, decarboxylation is one of the key transformation steps. researchgate.nettandfonline.com
The efficiency of enrofloxacin degradation through AOPs can be influenced by various factors, such as the initial concentration of the antibiotic, the pH of the solution, and the presence of other substances in the water that can act as radical scavengers. tandfonline.com For example, carbonate ions can significantly inhibit the degradation process by reacting with hydroxyl radicals. tandfonline.com
Hydroxyl radicals (•OH) are highly reactive and non-selective oxidizing agents that play a crucial role in the chemical degradation of enrofloxacin. researchgate.netnih.govasm.org These radicals can be generated through various means, including Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) and as part of Advanced Oxidation Processes (AOPs). tandfonline.comnih.govasm.org
The reaction between enrofloxacin and hydroxyl radicals can initiate several degradation pathways. One of these pathways is oxidative decarboxylation, where the hydroxyl radical attacks the molecule, leading to the loss of the carboxyl group as carbon dioxide. scielo.brnih.govasm.org This reaction is a key step in the breakdown of the enrofloxacin structure.
Research investigating the degradation of enrofloxacin by the brown rot fungus Gloeophyllum striatum suggested that the observed metabolic pathways, including decarboxylation, could be the result of an initial attack by hydroxyl radicals produced by the fungus. nih.govasm.org This hypothesis was supported by the identification of similar degradation products when enrofloxacin was chemically degraded using Fenton's reagent, which is known to produce hydroxyl radicals. nih.govasm.org These findings indicate that hydroxyl radical-mediated degradation is a significant mechanism for the formation of this compound. nih.govasm.org
Advanced Oxidation Processes (AOPs) and Decarboxylation Reactions
Identification and Characterization of this compound as a Key Intermediate
The identification of this compound as a transformation product is crucial for understanding the environmental fate of enrofloxacin. Various analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have been instrumental in detecting and characterizing this key intermediate. researchgate.netnih.govasm.org
Studies on the degradation of enrofloxacin in different systems have consistently reported the formation of a product with a mass-to-charge ratio (m/z) corresponding to the loss of a carboxyl group from the parent molecule. researchgate.netnih.gov For example, in studies involving the photolysis of enrofloxacin and its degradation by microalgae, a metabolite identified as this compound was detected. researchgate.netnih.gov
Based on the identified transformation products, several degradation pathways for enrofloxacin have been proposed. tandfonline.commdpi.comresearchgate.net These pathways often occur simultaneously and involve modifications at different sites of the enrofloxacin molecule.
One of the principal degradation routes is initiated by oxidative decarboxylation . scielo.brnih.govasm.orgresearchgate.net This pathway involves the removal of the carboxylic acid group from the quinolone ring, leading directly to the formation of this compound. This reaction is often mediated by hydroxyl radicals. nih.govasm.org
Other significant degradation pathways include:
Decomposition of the piperazine moiety : This can involve the removal of the ethyl group (de-ethylation), leading to the formation of ciprofloxacin (B1669076), or further breakdown of the piperazine ring. tandfonline.comiwaponline.com
Defluorination : This involves the removal of the fluorine atom from the quinolone ring. nih.govasm.orgnih.gov
Hydroxylation : The addition of hydroxyl groups to the aromatic ring is another common transformation. nih.govasm.org
It is important to note that these pathways are not mutually exclusive, and a single enrofloxacin molecule may undergo multiple transformations. The initial attack by a reactive species like a hydroxyl radical can occur at different positions on the molecule, triggering different degradation cascades. nih.govasm.org
Table 2: Proposed Degradation Pathways of Enrofloxacin
| Pathway | Description of Transformation | Key Intermediate(s) | Reference(s) |
| Oxidative Decarboxylation | Removal of the carboxylic acid group from the quinolone core. | This compound | scielo.brnih.govasm.orgresearchgate.netiwaponline.com |
| Piperazine Ring Modification | De-ethylation of the piperazine ring or cleavage of the ring structure. | Ciprofloxacin, Desethylene-enrofloxacin | tandfonline.comiwaponline.comnih.gov |
| Defluorination | Removal of the fluorine atom from the quinolone ring. | Defluorinated Enrofloxacin derivatives | nih.govasm.orgnih.gov |
| Hydroxylation | Addition of one or more hydroxyl groups to the aromatic part of the molecule. | Hydroxylated Enrofloxacin congeners | nih.govasm.org |
Environmental Fate and Ecotoxicological Implications of Decarboxy Enrofloxacin
Occurrence and Distribution in Environmental Compartments
The degradation of enrofloxacin (B1671348) in the environment leads to the formation of various byproducts, including decarboxy enrofloxacin. This transformation product has been detected in different environmental matrices, highlighting its distribution across various ecosystems.
Detection in Wastewater and Aquatic Ecosystems
Wastewater treatment plants (WWTPs) are significant conduits for the entry of pharmaceuticals and their metabolites into the aquatic environment. scielo.brscielo.br Enrofloxacin and its derivatives, including decarboxylated forms, are frequently detected in WWTP effluents. csic.es The incomplete removal of these compounds during treatment processes leads to their discharge into rivers, lakes, and other surface waters. scielo.brresearchgate.netresearchgate.net
Photolysis, or degradation by sunlight, is a primary mechanism for the transformation of enrofloxacin in aquatic systems, often resulting in decarboxylation. scielo.br Studies have shown that while enrofloxacin can degrade relatively quickly under sunlight, this process leads to the formation of intermediate products, including this compound. scielo.br The presence of these degradation products can sometimes result in increased toxicity compared to the parent compound. scielo.briwaponline.com
The following table summarizes the detection of enrofloxacin and its degradation products in various aquatic environments.
| Environment | Compound | Concentration Range | Reference |
| Animal Farm Effluent | Enrofloxacin | up to 8.77 µg/L | researchgate.net |
| River Water | Enrofloxacin | up to 4.24 µg/L | researchgate.net |
| Pond Water | Enrofloxacin | up to 0.50 µg/L | researchgate.net |
| Seawater (Aquaculture) | Enrofloxacin | 6.91–17.49 ng/L | frontiersin.org |
| Tap Water | Enrofloxacin | 2.0-4.0 ng/L | frontiersin.org |
Presence in Soil and Sediment Matrices
Due to their chemical properties, fluoroquinolones like enrofloxacin have a high tendency to adsorb to soil and sediment particles. scielo.brresearchgate.net This sorption is influenced by factors such as pH, organic carbon content, and the presence of metal oxides. scielo.br While this binding can reduce their mobility in the environment, it does not necessarily eliminate their biological activity. scielo.br
Decarboxylated enrofloxacin has been identified in soil matrices. researchgate.net One study found that while enrofloxacin and other related fluoroquinolones showed strong adsorption to various soils, decarboxylated enrofloxacin exhibited significantly lower adsorption on a German soil, with a distribution coefficient (Kd) of 7.7, compared to the parent compound's Kd values ranging from 260 to 5612. researchgate.netresearchgate.netresearchgate.netresearchgate.net This suggests a higher potential for mobility and leaching of the decarboxylated form in certain soil types.
Environmental Persistence and Biodegradability
The persistence of this compound in the environment is a key factor in determining its long-term ecological impact. Biodegradability studies provide insights into the potential for microbial populations to break down this compound.
The degradation of enrofloxacin in the environment is a complex process that can occur through various pathways, including photolysis and microbial action. scielo.brfrontiersin.org One of the identified degradation routes is oxidative decarboxylation. scielo.brasm.org The persistence of fluoroquinolones in soil can be significant, with half-lives ranging from days to years. scielo.br
Studies on the biodegradation of enrofloxacin by various microorganisms have identified decarboxylation as a transformation pathway. asm.org For instance, the brown rot fungus Gloeophyllum striatum has been shown to transform enrofloxacin through several mechanisms, including oxidative decarboxylation. scielo.brasm.org Similarly, microalgae like Chlorella vulgaris and Scenedesmus obliquus can degrade enrofloxacin through processes that include decarboxylation. iaea.org
Influence of Environmental Factors on Degradation
Several environmental factors can influence the rate and pathway of enrofloxacin degradation, and consequently the formation of this compound.
Sunlight: Photolysis is a major driver of enrofloxacin degradation in surface waters, with decarboxylation being a key mechanism. scielo.br The intensity and spectrum of sunlight, as well as the presence of photosensitizing substances like humic acids and nitrate (B79036) ions, can affect the rate of this process. scielo.br
pH: The pH of the surrounding medium can influence the chemical form of enrofloxacin and its susceptibility to degradation. scielo.brresearchgate.net For example, the fastest photodegradation of enrofloxacin has been observed at a pH of 8, where the zwitterionic form is predominant. scielo.br
Temperature: Temperature can affect the rate of both biotic and abiotic degradation processes. iwaponline.com
Presence of other substances: Co-contaminants such as heavy metals and organic matter can interact with enrofloxacin and its degradation products, affecting their fate and transport in the environment. researchgate.netmdpi.com For instance, the presence of bicarbonate ions has been shown to favor the dissipation of enrofloxacin. researchgate.net
Ecotoxicity Studies on this compound (as a degradation product)
The formation of degradation products like this compound raises concerns about their potential toxicity to non-target organisms in the environment. scielo.brresearchgate.net
Ecotoxicity studies have indicated that the degradation products of enrofloxacin can sometimes be more toxic than the parent compound. scielo.briwaponline.com For example, assays using the luminescent bacterium Vibrio fischeri have shown that the intermediates generated during the photolysis of enrofloxacin exhibit greater toxicity. scielo.br This increased toxicity may be due to the lower steric hindrance of the degradation products, allowing for easier penetration into bacterial cells. scielo.br
Impact on Microbial Communities and Ecosystems
The introduction of antibiotics and their degradation products into the environment can have significant impacts on microbial communities, which form the base of most ecosystems. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com
Exposure to enrofloxacin and its metabolites can alter the structure and diversity of microbial communities in both water and sediment. frontiersin.orgnih.gov High concentrations of enrofloxacin have been shown to decrease the richness and diversity of microbial communities. nih.gov Furthermore, the presence of these compounds can lead to an increase in the abundance of antibiotic-resistant bacteria. frontiersin.org
The impact on specific microbial groups can vary. For instance, some studies have observed an increase in the relative abundance of Actinomycetes at high enrofloxacin concentrations, suggesting a degree of resistance within this group. researchgate.netnih.gov Conversely, other bacterial groups may be inhibited. frontiersin.orgresearchgate.net The continuous presence of fluoroquinolones in the environment is considered a factor that can facilitate the selection of antibiotic-resistant bacteria. researchgate.net
Assessment of Toxicity to Non-Target Organisms
The environmental release of antibiotics and their metabolites raises concerns about their potential impact on organisms not targeted by their therapeutic action. nih.gov While much of the focus has been on the parent compounds, understanding the ecotoxicity of metabolites like this compound is crucial for a comprehensive environmental risk assessment.
Research indicates that transformation products of antibiotics can sometimes exhibit higher toxicity than the original compound. researchgate.netacs.org For instance, the photolysis of enrofloxacin can generate intermediates that are more toxic to the bioluminescent bacterium Vibrio fischeri than enrofloxacin itself. scielo.brnih.gov Studies on ciprofloxacin (B1669076), a closely related fluoroquinolone and a primary metabolite of enrofloxacin, have shown that its degradation products formed through processes like decarboxylation can have a higher toxicity. researchgate.netacs.org
The toxicity of fluoroquinolones and their derivatives extends to a range of non-target organisms, including aquatic life and plants. nih.gov Both enrofloxacin and its metabolites can be harmful to aquatic organisms, particularly algae. nih.gov For example, enrofloxacin has demonstrated high toxicity to the cyanobacterium Anabaena flos-aquae and the aquatic plant Lemna minor. researchgate.net It has also been shown to affect the growth of various plant species. pjoes.comresearchgate.net
While specific toxicity data for this compound on a wide array of non-target organisms is not as extensively documented as for its parent compound, the available information on related fluoroquinolone transformation products suggests a potential for ecotoxicological effects. The process of decarboxylation is a known transformation pathway for fluoroquinolones in the environment. scielo.briwaponline.com Given that such transformation products of the related compound ciprofloxacin have shown increased toxicity, it is plausible that this compound could also pose a risk to non-target species. researchgate.netacs.org
Table 1: Toxicity Data for Enrofloxacin and its Metabolite Ciprofloxacin on Non-Target Organisms
| Species | Compound | Endpoint | Concentration (µg/L) | Reference |
| Anabaena flos-aquae (Cyanobacterium) | Enrofloxacin | EC50 | 173 | researchgate.net |
| Anabaena flos-aquae (Cyanobacterium) | Ciprofloxacin | EC50 | 10.2 | researchgate.net |
| Lemna minor (Duckweed) | Enrofloxacin | EC50 | 107 | researchgate.net |
| Lemna minor (Duckweed) | Ciprofloxacin | EC50 | 62.5 | researchgate.net |
| Desmodesmus subspicatus (Green algae) | Enrofloxacin | EC50 | 5,568 | researchgate.net |
| Desmodesmus subspicatus (Green algae) | Ciprofloxacin | EC50 | >8,042 | researchgate.net |
| Rhinella arenarum (Amphibian larvae) | Enrofloxacin | Sublethal effects | ≥10 | nih.gov |
| Rhinella arenarum (Amphibian larvae) | Ciprofloxacin | Sublethal effects | ≥10 | nih.gov |
EC50: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth) in a given time.
Research on Biological Activity and Mechanisms of Decarboxy Enrofloxacin
Evaluation of Residual Antimicrobial Activity
The transformation of enrofloxacin (B1671348) into decarboxy enrofloxacin, whether through microbial degradation or chemical processes, has a profound impact on its antibacterial efficacy. Research consistently shows that the resulting compound possesses little to no meaningful antimicrobial activity. nih.govasm.orgnih.gov The process of decarboxylation is considered a key pathway in the deactivation of the parent antibiotic. doi.orgnih.gov
The antimicrobial potency of this compound is negligible when compared to its parent compound, enrofloxacin, and the related active metabolite, ciprofloxacin (B1669076). Enrofloxacin and ciprofloxacin are broad-spectrum antibiotics known for their high activity against a range of Gram-negative and Gram-positive bacteria. nih.govwikipedia.org In contrast, studies have shown that decarboxylated derivatives of fluoroquinolones, including enrofloxacin, display no significant antibacterial activity against test organisms like Escherichia coli. researchgate.net
While enrofloxacin is metabolized in many animal species to ciprofloxacin, which is also a potent antimicrobial, other metabolites like this compound are considered inactive. scirp.orgavma.org The stark difference in activity underscores the critical role of the chemical structure in exerting an antibacterial effect. Studies comparing the minimum inhibitory concentrations (MICs) highlight the potency of the parent compounds against various pathogens, a potency that is lost upon decarboxylation. nih.gov
| Compound | General Antimicrobial Activity | Example MIC50 (E. coli) | Source |
|---|---|---|---|
| Enrofloxacin | High activity against Gram-negative and Gram-positive bacteria | ≤0.015 µg/mL | nih.gov |
| Ciprofloxacin | High activity; often greater than enrofloxacin against certain pathogens like E. coli | ≤0.015 µg/mL | nih.gov |
| This compound | No significant antibacterial activity reported | Not Active | researchgate.net |
The dramatic loss of antibacterial function in this compound is a clear illustration of the structure-activity relationship within the fluoroquinolone class. Scientific evidence points to the carboxylic acid group at position 3 (C-3) of the quinolone ring as being essential for the drug's mechanism of action. vulcanchem.com This functional group is critical for binding to the primary bacterial targets: DNA gyrase and topoisomerase IV. vulcanchem.com The removal of this carboxyl group eliminates a key interaction point with the enzyme-DNA complex, thereby abolishing the compound's inhibitory capacity. vulcanchem.com Therefore, the decarboxylation process fundamentally disrupts the molecule's ability to perform its antibacterial function.
Comparison with Enrofloxacin and Ciprofloxacin
Cellular and Molecular Interactions
The interaction of fluoroquinolones with their targets is a highly specific process at the molecular level. The absence of the key carboxyl functional group in this compound dictates its cellular and molecular behavior.
The established targets for enrofloxacin and other fluoroquinolones are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. scirp.orgnih.gov These enzymes are vital for bacterial DNA replication, recombination, and repair. Fluoroquinolones function by forming a stable complex with the enzyme and the bacterial DNA, which traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to DNA damage and cell death. nih.gov
The interaction is governed by specific chemical bonds between the drug and the enzyme-DNA complex. nih.gov The C-3 carboxyl group of the fluoroquinolone is fundamental to this interaction. vulcanchem.com As this compound lacks this group, its ability to bind to and stabilize the cleaved DNA-gyrase complex is effectively nullified. vulcanchem.com Consequently, it cannot inhibit the enzymes and exert a bactericidal effect.
While the parent compound, enrofloxacin, has been studied for its effects on eukaryotic cells, with some reports indicating potential toxicity and adverse effects, there is a lack of specific research on the direct effects of isolated this compound on eukaryotic cells in the available scientific literature. nih.govmdpi.comnih.gov The toxicity of fluoroquinolones in eukaryotes is related to their interaction with mammalian topoisomerases, although their affinity for these enzymes is much lower than for their bacterial counterparts. scirp.org Given that the carboxyl group is also important for these weaker interactions, it could be inferred that the potential for this compound to affect eukaryotic cells would also be significantly diminished, but specific studies are not available in the reviewed sources to confirm this.
Potential Interactions with Bacterial Targets
Contribution to Antimicrobial Resistance Mechanisms
The formation of this compound is not considered a mechanism of resistance developed by pathogenic bacteria themselves, such as target site mutations or the activation of efflux pumps. scirp.orgunimi.it Instead, decarboxylation is a process of biotransformation or degradation that results in the inactivation of the antibiotic. asm.orgdoi.org
This transformation is often carried out by environmental microorganisms, particularly fungi such as the brown rot fungus Gloeophyllum striatum, which metabolizes enrofloxacin through oxidative decarboxylation. asm.orgwikipedia.orgasm.org This process appears to be a detoxification mechanism for these microorganisms, converting the active antibiotic into an inactive metabolite. nih.gov The formation of this compound can also occur through chemical degradation under certain environmental conditions. doi.org
Therefore, the "contribution" of this compound to the landscape of antimicrobial resistance is that its formation represents a pathway for the inactivation and removal of the active antibiotic from an environment, rather than a strategy used by a target pathogen to survive exposure to the drug. Bacterial adaptation to enrofloxacin typically involves mutations in the target genes (gyrA and parC) or increased expression of efflux pumps that actively remove the drug from the cell. chalmers.senih.gov
Role in Selection of Resistant Strains
The use of any antibiotic, including enrofloxacin, creates a selective pressure on bacterial populations. This pressure eliminates susceptible bacteria, allowing for the survival and proliferation of strains that have acquired resistance mechanisms. The overuse of enrofloxacin, a third-generation fluoroquinolone, in veterinary medicine is a significant factor in the emergence and spread of resistant bacteria scirp.orgmdpi.com. Studies have shown that the administration of enrofloxacin can lead to an increased prevalence of resistance in bacteria such as Escherichia coli and Campylobacter scirp.orgnih.gov.
The selection for resistance is particularly problematic at sub-inhibitory concentrations of the antibiotic, which may occur in the environment or within a host during treatment nih.gov. This range of concentrations, often referred to as the mutant selection window, is sufficient to inhibit susceptible bacterial growth but allows for the amplification of resistant mutants scirp.org. The development of resistance to enrofloxacin often confers cross-resistance to other fluoroquinolones, including ciprofloxacin, which is critical in human medicine nih.gov.
Table 1: Research Findings on Enrofloxacin and the Selection of Resistant Bacteria
| Bacterial Species | Context of Enrofloxacin Use | Key Finding | Reference |
|---|---|---|---|
| Escherichia coli | Treatment of calves | Use of enrofloxacin was linked to an increase in resistance to quinolones and fluoroquinolones. | scirp.org |
| Campylobacter spp. | Treatment of poultry | The use of enrofloxacin in poultry was noted to promote the evolution of fluoroquinolone-resistant Campylobacter, a human pathogen. | nih.govwikipedia.org |
| Salmonella spp. | Treatment of livestock | Salmonella strains treated with enrofloxacin developed resistance to nalidixic acid and ciprofloxacin. | nih.gov |
| Commensal E. coli | Treatment of chickens for Salmonella infection | Enrofloxacin treatment selected for multidrug-resistant commensal E. coli isolates in the gut. | asm.org |
Genetic Basis of Resistance in the Presence of this compound
The genetic mechanisms that confer resistance to fluoroquinolones like enrofloxacin are well-established and multifactorial. These mechanisms, which would be selected for by the parent compound rather than its largely inactive metabolites, can be chromosomal or plasmid-mediated scirp.org.
Chromosomal Mutations: The most common cause of high-level fluoroquinolone resistance is the accumulation of mutations in specific regions of chromosomal DNA known as the Quinolone Resistance-Determining Regions (QRDRs) worktribe.comscite.aiscielo.br. These mutations alter the drug's primary targets:
DNA Gyrase (gyrA and gyrB genes): This enzyme is essential for DNA replication. In many Gram-negative bacteria like E. coli, mutations in the gyrA gene are often the first step in developing resistance scirp.orgworktribe.com.
Topoisomerase IV (parC and parE genes): This enzyme is also involved in DNA replication and is the primary target in some Gram-positive bacteria. Mutations in parC often follow gyrA mutations in Gram-negative bacteria, leading to higher levels of resistance asm.orgworktribe.com.
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through the horizontal transfer of genes located on plasmids. These mechanisms typically confer low-level resistance but can facilitate the selection of higher-level resistance through subsequent chromosomal mutations nih.gov. Key PMQR mechanisms include:
qnr Genes: These genes (qnrA, qnrB, qnrS) produce pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory action of fluoroquinolones nih.govasm.org.
aac(6’)-Ib-cr Gene: This gene encodes a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprofloxacin and enrofloxacin nih.gov.
Efflux Pumps: Genes such as qepA and oqxAB encode for efflux pumps that actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration nih.govnih.gov.
Table 2: Genetic Mechanisms of Resistance to Enrofloxacin and Other Fluoroquinolones
| Mechanism Type | Gene(s) Involved | Function of Gene Product | Effect on Resistance | Reference |
|---|---|---|---|---|
| Target Site Mutation | gyrA, gyrB | Subunits of DNA gyrase | Alters the drug target, preventing enrofloxacin from binding effectively. A primary mechanism for high-level resistance. | scirp.orgasm.org |
| Target Site Mutation | parC, parE | Subunits of Topoisomerase IV | Alters the secondary drug target, further increasing the level of resistance. | asm.orgworktribe.com |
| Plasmid-Mediated (Target Protection) | qnrA, qnrB, qnrS | Pentapeptide repeat proteins | Protects DNA gyrase and topoisomerase IV from fluoroquinolone inhibition, conferring low-level resistance. | nih.govasm.org |
| Plasmid-Mediated (Drug Modification) | aac(6')-Ib-cr | Aminoglycoside acetyltransferase variant | Enzymatically acetylates and inactivates enrofloxacin and ciprofloxacin. | nih.gov |
| Plasmid-Mediated (Efflux) | qepA, oqxAB | Efflux pump proteins | Actively removes fluoroquinolones from the bacterial cell, reducing intracellular concentration. | nih.govnih.gov |
| Chromosomal (Efflux Regulation) | marA, soxS, rob | Transcriptional regulators | Mutations can lead to overexpression of efflux pump systems like AcrAB-TolC in E. coli. | nih.gov |
Pharmacological Research on Decarboxy Enrofloxacin As a Metabolite of Enrofloxacin
Pharmacokinetic Profiles of Enrofloxacin (B1671348) and its Metabolites
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Enrofloxacin is generally characterized by rapid absorption following oral, intramuscular (IM), or subcutaneous (SC) administration across most animal species. nih.gov Bioavailability can be high, often exceeding 80% in small animals, although it is notably lower in ruminants after oral administration. scirp.orgmsdvetmanual.com Factors such as the presence of food or high concentrations of divalent cations like calcium and magnesium in drinking water can reduce oral bioavailability by forming complexes that are poorly absorbed. scirp.orgmdpi.comnih.gov
Distribution: As a lipophilic molecule, enrofloxacin exhibits a large volume of distribution (Vd > 1 L/kg in most species), indicating excellent penetration into tissues and body fluids. nih.govmsdvetmanual.comagrovetmarket.com High concentrations are achieved in key sites of infection, including the lungs, liver, kidneys, and bronchial secretions, often exceeding concurrent plasma concentrations. agrovetmarket.cominchem.org Enrofloxacin and its metabolites are also known to cross the placental barrier. mdpi.com
Metabolism: The liver is the primary site of enrofloxacin metabolism. agrovetmarket.cominchem.org The principal metabolic pathway is the N-deethylation of the piperazine (B1678402) ring to form ciprofloxacin (B1669076), which is also a potent antimicrobial agent. scirp.orgmsdvetmanual.com This conversion rate varies significantly among species. frontiersin.org
Other documented metabolic pathways include:
Oxidative decarboxylation , leading to the formation of decarboxy enrofloxacin. researchgate.net
Hydroxylation at various positions on the molecule. nih.gov
Cleavage or oxidation of the piperazine ring, resulting in metabolites like desethylene-enrofloxacin. agrovetmarket.comresearchgate.netnih.gov
Conjugation with glucuronic acid. msdvetmanual.commdpi.com
Fungal degradation studies have also identified decarboxylation as a key transformation route for enrofloxacin in the environment. nih.govasm.org
Excretion: Enrofloxacin and its metabolites are eliminated from the body via both renal and hepatic routes. agrovetmarket.cominchem.org Excretion occurs through urine and bile, with the unchanged parent drug and ciprofloxacin being the main components found in urine. inchem.org
Comparative Pharmacokinetics of Enrofloxacin and Ciprofloxacin
In lactating dairy cows and beef steers, the plasma elimination half-life of both enrofloxacin and ciprofloxacin was found to be shorter in cows than in steers. nih.gov While plasma protein binding was higher for enrofloxacin than for ciprofloxacin in both types of cattle, ciprofloxacin was more extensively bound in steers than in cows. nih.govresearchgate.net In chickens, enrofloxacin exhibits a longer residence time in the body compared to ciprofloxacin, with a total body clearance for ciprofloxacin being approximately five times higher than that for enrofloxacin. cabidigitallibrary.orgnih.gov This suggests that ciprofloxacin is eliminated more rapidly. nih.gov In dogs, following administration of enrofloxacin, plasma concentrations of ciprofloxacin reached levels sufficient to inhibit several relevant microorganisms. nih.gov
Below is a comparative table of key pharmacokinetic parameters in different species.
Interactive Data Table: Comparative Pharmacokinetics of Enrofloxacin and Ciprofloxacin
| Species | Parameter | Enrofloxacin | Ciprofloxacin | Source |
|---|---|---|---|---|
| Lactating Cows | Elimination Half-life (t½) | Shorter than steers | Shorter than steers | nih.gov |
| Plasma Protein Binding | 59.4% | 33.8% | nih.govresearchgate.net | |
| Volume of Distribution (Vdss) | 1.55 L/kg | - | nih.govresearchgate.net | |
| Beef Steers | Elimination Half-life (t½) | Longer than cows | Longer than cows | nih.gov |
| Plasma Protein Binding | 60.8% | 49.6% | nih.govresearchgate.net | |
| Volume of Distribution (Vdss) | 1.59 L/kg | - | nih.govresearchgate.net | |
| Chickens | Mean Residence Time (MRT) | 2-4x higher than CFX | - | cabidigitallibrary.orgnih.gov |
| Total Body Clearance (ClB) | 5x lower than CFX | - | cabidigitallibrary.orgnih.gov | |
| Volume of Distribution (Vdss) | 1.98 L/kg | 4.04 L/kg | nih.gov | |
| Dogs (IV Admin) | Elimination Half-life (t½) | 2.4 h | - | nih.gov |
| Volume of Distribution (Vdss) | 7.0 L/kg | - | nih.gov | |
| Peak Concentration (Cmax) | - | 0.2 µg/mL | nih.gov | |
| Sheep (IM Admin) | Bioavailability (F) | 85% | - | nih.gov |
Note: "CFX" refers to Ciprofloxacin. A '-' indicates data not specified in the cited source for that particular compound.
Bioavailability Considerations
The bioavailability of enrofloxacin is a critical factor for achieving therapeutic concentrations and can be influenced by several factors. While parenteral (IM, SC) administration results in high and complete bioavailability, the oral route is more variable. nih.govagrovetmarket.com
Species Differences: Oral bioavailability is generally high in monogastric animals like pigs and dogs but can be poor in ruminants. nih.govscirp.org
Food Effect: The presence of food can impact absorption. In pigs, oral bioavailability was determined to be 83% in fed animals and 101% in fasted animals, indicating excellent absorption in either state. nih.gov
Formulation: The low water solubility of enrofloxacin has led to the development of various formulations to enhance its bioavailability. dovepress.comarccjournals.com The creation of salts, such as enrofloxacin hydrochloride and mesylate, can increase solubility and subsequent bioavailability. dovepress.com Advanced delivery systems, including nanoemulsions, solid lipid nanoparticles, and casein-based carriers, have been shown to significantly increase bioavailability and mean residence time. arccjournals.com
Water Hardness: The presence of high levels of calcium and magnesium ions in drinking water can significantly decrease the oral bioavailability of enrofloxacin in poultry by forming chelation complexes that are not readily absorbed. scirp.orgnih.gov
Pharmacodynamic Evaluation of Enrofloxacin and Metabolites
The pharmacodynamic properties of enrofloxacin and its metabolites determine their antimicrobial efficacy. This is primarily linked to the concentration-dependent killing mechanism characteristic of fluoroquinolones.
Concentration-Dependent Killing Activity
Enrofloxacin exhibits concentration-dependent bactericidal activity, meaning that higher drug concentrations lead to a more rapid and extensive killing of susceptible bacteria. mdpi.comwikipedia.org Cell death typically occurs within 20-30 minutes of exposure. wikipedia.org This activity is directed against both Gram-negative and Gram-positive bacteria. nih.gov
The antimicrobial activity following enrofloxacin administration is largely due to the parent drug and its active metabolite, ciprofloxacin. nih.govnih.gov Other metabolites generated through pathways such as hydroxylation or oxidative decarboxylation (yielding this compound) are reported to have little to no significant residual antibacterial activity. nih.govasm.org Fungal metabolism studies also suggest that resulting metabolites have less antibacterial potency than the parent compound. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Indices
PK/PD modeling is a critical tool for optimizing dosing regimens to maximize efficacy and minimize the development of antimicrobial resistance. For concentration-dependent antibiotics like enrofloxacin, the most important PK/PD indices are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). d-nb.infonih.gov
Predictive Indices: A Cmax/MIC ratio of >8-10 and an AUC/MIC ratio of >100-125 are generally associated with high clinical efficacy and a reduced risk of resistance selection for fluoroquinolones. conicet.gov.arnih.govnih.gov
Modeling Approach: In many PK/PD analyses, the combined concentrations of enrofloxacin and its active metabolite ciprofloxacin are used to calculate the PK/PD indices, acknowledging the contribution of both to the total antimicrobial effect. nih.govnih.gov
Application: These models are used to simulate the effectiveness of different dosage regimens against specific pathogens with known MIC distributions. nih.govfrontiersin.org For example, a study in a murine thigh infection model found a strong correlation between the AUC/MIC ratio and antibacterial effect against E. coli (R² = 0.9928). d-nb.infonih.gov Such models help in establishing dosing schedules that can achieve bacteriostatic, bactericidal, or eradication endpoints. nih.gov
Information on "this compound" is Limited in Scientific Literature
A comprehensive review of available scientific literature reveals a significant lack of specific toxicological data for the compound "this compound" as a metabolite of the veterinary antibiotic Enrofloxacin. Research and regulatory documentation on the metabolism and toxicological profile of Enrofloxacin primarily focus on the parent compound and its major active metabolite, ciprofloxacin.
While the degradation of enrofloxacin can occur via several pathways, including oxidative decarboxylation, this is more commonly documented in the context of environmental degradation by fungi or photochemical processes rather than as a primary metabolic route in animals. nih.govresearchgate.netiaea.orgnih.govucla.edu For instance, studies on the fungus Gloeophyllum striatum and the electrochemical degradation of enrofloxacin have identified decarboxylation as a potential transformation pathway. nih.govnih.govucla.edu Similarly, photolysis of enrofloxacin in water can involve decarboxylation. nih.gov
However, metabolic studies in target animal species consistently identify ciprofloxacin, formed through de-ethylation, as the principal metabolite. inchem.orgscirp.org Other minor metabolites, such as desethylene-enrofloxacin, have been identified, but "this compound" is not routinely reported or characterized in toxicological assessments of enrofloxacin in animals. nih.govresearchgate.net
Toxicological assessments for regulatory purposes, such as those conducted by food safety authorities, center on the combined residues of enrofloxacin and ciprofloxacin. These assessments typically evaluate a range of toxicological endpoints, including:
Toxicity in different species: Studies are conducted in various animals like rats, dogs, and target livestock to determine potential toxicity. inchem.orgresearchgate.net
Effects on organ systems: Known side effects of fluoroquinolones, including enrofloxacin, involve damage to articular cartilage in young, growing animals and potential liver effects. vcahospitals.comvin.competmd.commerck.comnih.govmaryvillecollege.edumdpi.com
Oxidative stress: The toxicity of fluoroquinolones has been linked to the induction of oxidative stress. unimi.itresearchgate.netnih.gov
Teratogenicity and mutagenicity: Studies are performed to assess the potential for developmental toxicity and genetic damage. researchgate.netmaryvillecollege.edumdpi.comnih.govdoaj.org
Due to the absence of specific research and data on the toxicological properties of "this compound" as a metabolite, it is not possible to provide a scientifically accurate article based on the requested outline. The available body of evidence is focused on enrofloxacin and ciprofloxacin.
Future Research Directions and Emerging Areas
Advanced "Omics" Approaches in Metabolite Research
Modern "omics" technologies, such as proteomics, genomics, and metabolomics, offer powerful tools to explore the intricate interactions between microbial life and fluoroquinolone metabolites at a molecular level. These approaches are pivotal in moving beyond observational studies to a mechanistic understanding of microbial responses to pharmaceutical contaminants.
Proteomics, the large-scale study of proteins, provides a dynamic snapshot of how microorganisms adapt to the presence of xenobiotics like Decarboxy Enrofloxacin (B1671348). When exposed to fluoroquinolones or their metabolites, bacteria exhibit significant changes in their protein expression profiles as they attempt to counteract the substance's effects and survive.
Detailed research findings from proteomic studies on bacteria exposed to the parent compound, enrofloxacin, offer valuable insights into the potential responses to its decarboxylated form. In studies involving Escherichia coli, exposure to enrofloxacin led to the differential expression of 42 proteins. nih.gov Key changes included the upregulation of proteins associated with classic resistance mechanisms, such as OmpX and OmpW, which affect bacterial cell membrane permeability. nih.gov Additionally, adaptive changes in proteins related to energy metabolism, stress response, and the SOS DNA repair system were observed, indicating a complex physiological reaction to the antibiotic's presence. nih.govnih.govnih.gov
For instance, a comparative proteomic analysis of an enrofloxacin-resistant E. coli isolate revealed an overexpression of the chemotaxis protein CheZ and the flagellar motor switch protein FliG, suggesting modifications in motility and communication. unimi.it A significant finding was the overexpression of the DNA starvation/stationary phase protection protein (Dsp), which could be a key mechanism to counter the DNA-damaging effects of fluoroquinolones. unimi.it Concurrently, a dramatic decrease in the outer membrane protein W, a primary entry point for enrofloxacin, points to a defensive adaptation. unimi.it
Similar studies on other bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, have also identified shifts in protein expression related to stress responses, metabolic pathways, and virulence factors upon fluoroquinolone exposure. nih.govnih.gov For example, analysis of FQ-resistant S. aureus identified major protein clusters involved in metabolic pathways, aminoacyl-tRNA biosynthesis, and ribosome structure that were significantly altered. nih.govresearchgate.net These findings collectively suggest that a microbe's response is multifaceted, involving not just direct resistance mechanisms but a broad reprogramming of its cellular machinery. dovepress.comfrontiersin.org
Future proteomic research focusing specifically on Decarboxy Enrofloxacin is essential. Such studies would help determine if the absence of the carboxyl group, a key feature for antibacterial activity, alters the microbial stress response. It is crucial to understand whether this compound still triggers the SOS response or other protective mechanisms, and to what extent it influences the expression of virulence and resistance proteins in environmental bacteria.
Table 1: Differentially Expressed Proteins in E. coli Exposed to Enrofloxacin
| Protein Category | Specific Proteins/Pathways Affected | Observed Change | Potential Implication for the Microbe |
|---|---|---|---|
| Cell Membrane Permeability | OmpX, OmpW, TolC, OmpA, OmpF | Downregulation | Reduced entry of the antibiotic into the cell. nih.govunimi.it |
| DNA Repair & Stress Response | RecA, Dsp, SOS response proteins, Chaperone proteins (ClpB, ClpC) | Upregulation | Repair of DNA damage and management of cellular stress caused by the compound. nih.govunimi.itnih.gov |
| Energy & Carbon Metabolism | Tricarboxylic acid (TCA) cycle proteins, Glycolysis enzymes, ATP synthase | Mixed (Upregulation and Downregulation) | Adaptation of cellular energy production to survive under stress. frontiersin.orgturkjps.org |
| Motility & Chemotaxis | CheZ, FliG | Upregulation | Altered movement and communication, possibly to evade the contaminant. unimi.it |
Development of Novel Remediation Strategies for Fluoroquinolone Metabolites in the Environment
The persistence of fluoroquinolone metabolites like this compound in soil and water necessitates the development of effective remediation techniques. scirp.orgnih.gov Conventional wastewater treatment plants are often inefficient at completely removing these compounds, leading to their accumulation in the environment. scielo.br Research is now focused on innovative methods to degrade these persistent pollutants.
Bioremediation offers a more sustainable and environmentally friendly approach. This strategy harnesses the metabolic capabilities of microorganisms, particularly fungi, to break down pollutants. White-rot and brown-rot fungi, such as Gloeophyllum striatum and Trametes versicolor, have demonstrated the ability to degrade enrofloxacin through enzymatic action. mdpi.comasm.org These fungi produce powerful extracellular enzymes like laccases and peroxidases that can catalyze the oxidation of a wide range of contaminants. mdpi.com The degradation pathways initiated by these fungi include oxidative decarboxylation, which is the very process that forms this compound from its parent compound. asm.orgnih.gov This suggests that the same fungal systems could potentially degrade this compound further.
Phytoremediation, the use of plants to clean up contaminated environments, is another emerging area. researchgate.net Plants can absorb fluoroquinolones from the soil, and the microbial communities thriving in the rhizosphere (the soil region around plant roots) can contribute significantly to their degradation. researchgate.net Combining phytoremediation with microbial inoculation could create synergistic systems for more effective cleanup of contaminated soils.
Future research should focus on optimizing these remediation strategies for this compound. This includes studying its degradation kinetics with different AOPs, identifying novel microbial strains or consortia with high degradation efficiency, and investigating integrated approaches (e.g., mycoremediation coupled with phytoremediation) for real-world applications in contaminated agricultural soils and water bodies.
Comprehensive Risk Assessment of this compound in Diverse Ecosystems
A critical area for future research is the comprehensive ecological risk assessment of this compound. While extensive data exists for the parent compound, enrofloxacin, and its primary active metabolite, ciprofloxacin (B1669076), there is a significant knowledge gap regarding the specific environmental risks posed by the decarboxylated form. nih.govmdpi.com
The environmental fate of a compound—its persistence, mobility, and transformation—is a key component of risk assessment. Fluoroquinolones are known to bind strongly to soil and sediment, which can reduce their immediate bioavailability but also increase their persistence. nih.gov The half-life of enrofloxacin in the environment can be extremely long, raising concerns about long-term exposure. scirp.orgmdpi.com It is crucial to determine the persistence and partitioning behavior of this compound to predict its environmental concentrations and exposure pathways.
Ecotoxicity studies are needed to evaluate the potential harm of this compound to a wide range of non-target organisms. Research on enrofloxacin has shown toxicity to various species, including soil microorganisms, algae, aquatic invertebrates (like Daphnia magna), and plants. scielo.brmdpi.comscielo.br Importantly, some studies have found that the degradation products of enrofloxacin can be more toxic than the parent compound itself. scielo.brscielo.br For example, photolysis of enrofloxacin in water generated intermediates with higher toxicity to the luminescent bacterium Vibrio fischeri. scielo.brscielo.br This underscores the necessity of evaluating the toxicity of this compound directly, rather than inferring it from enrofloxacin data.
A comprehensive risk assessment would involve standardized ecotoxicity tests on representative species from different trophic levels. This includes assessing acute and chronic toxicity to determine values like the EC50 (the concentration that causes an effect in 50% of the test organisms). nih.govmdpi.com Such data would allow for the calculation of a Predicted No-Effect Concentration (PNEC), a crucial threshold for environmental safety. By comparing the PNEC with the Predicted Environmental Concentration (PEC), a Hazard Quotient (HQ) can be derived to quantify the ecological risk. mdpi.com Future studies must be designed to generate this essential data for this compound across diverse ecosystems, from agricultural soils receiving manure to aquatic environments impacted by runoff. nih.gov
Q & A
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for Decarboxy Enrofloxacin across species?
- Methodological Answer : Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. For example, delafloxacin studies utilized in vitro MIC data and in vivo plasma concentration-time profiles to reconcile discrepancies in efficacy . Validate models with in situ intestinal perfusion or hepatocyte incubation assays to assess absorption and metabolism differences.
Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other antimicrobials?
- Methodological Answer : Use checkerboard microdilution assays to calculate fractional inhibitory concentration indices (FICIs). A 96-well plate format with bacterial isolates (e.g., E. coli ATCC 25922) can test combinations with β-lactams or aminoglycosides. Statistical analysis via ANOVA should confirm synergy (FICI ≤0.5) .
Q. How do oxidative stress conditions influence this compound’s mechanism of action?
- Methodological Answer : Expose bacterial cultures to H₂O₂-induced oxidative stress and measure fluoroquinolone-induced DNA gyrase inhibition via supercoiling assays. Compare results to decarboxy carnosine, which mimics peroxidase activity to neutralize lipid peroxides . Flow cytometry can quantify ROS levels in treated vs. untreated cells.
Key Considerations for Experimental Design
- Contradiction Analysis : Use meta-analysis frameworks to compare published MIC values, accounting for variables like bacterial strain variability and assay conditions .
- Method Validation : Ensure compliance with ICH Q2(R1) guidelines for precision, accuracy, and robustness, particularly for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
